molecular formula C8H10ClF2N3O2 B2857981 3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2155855-15-3

3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2857981
CAS No.: 2155855-15-3
M. Wt: 253.63
InChI Key: ZTNYPHRRYOBVLI-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a difluoromethyl group attached to a triazolopyridine ring, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridine core. One common approach is the cyclization of an appropriate precursor containing the necessary functional groups. The difluoromethyl group can be introduced through a halogen exchange reaction or by using difluoromethylating agents.

Industrial Production Methods: In an industrial setting, the production process would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening methods for catalysts, and automated purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The triazolopyridine ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the ring.

Common Reagents and Conditions:

  • Oxidation reactions might use reagents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions could involve hydrogen gas and a metal catalyst.

  • Substitution reactions might use nucleophiles such as amines or halides under specific conditions.

Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various derivatives with different biological activities.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool for studying biological processes or as a lead compound in drug discovery.

  • Medicine: It could be developed into a therapeutic agent for treating various diseases.

  • Industry: It might be used in the production of agrochemicals, pharmaceuticals, or other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The difluoromethyl group could enhance binding affinity or alter the compound's pharmacokinetic properties.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid hydrochloride

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

Uniqueness: This compound is unique due to its specific structural features, such as the triazolopyridine core and the difluoromethyl group. These features can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2.ClH/c9-6(10)7-12-11-5-2-1-4(8(14)15)3-13(5)7;/h4,6H,1-3H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNYPHRRYOBVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(=O)O)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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